5-(Cbz-amino)-4-bromo-1-methylpyrazole
Description
Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Synthesis and Design
Pyrazole scaffolds are five-membered heterocyclic rings containing two adjacent nitrogen atoms. nih.gov They are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. nih.govnih.gov The unique structural and electronic properties of the pyrazole ring allow it to interact with various biological targets, leading to applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netmdpi.comnih.gov
The versatility of pyrazoles also extends to materials science, where their derivatives have been investigated for their fluorescent and luminescent properties. nih.gov The ability to synthesize a diverse array of pyrazole derivatives is a key focus for organic chemists, as it opens up new avenues for drug discovery and the development of advanced materials. mdpi.commdpi.com The development of efficient and selective methods for synthesizing these compounds is an active area of research. mdpi.comorganic-chemistry.org
Structural Features and Synthetic Relevance of Substituted Pyrazoles
The true power of the pyrazole core lies in the ability to modify its structure with various substituents, which allows for the fine-tuning of its chemical and biological properties. rsc.org The introduction of different functional groups onto the pyrazole ring can be achieved during the initial synthesis or through subsequent reactions on a pre-formed pyrazole. mdpi.com This "functionalization" is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with tailored properties. mdpi.com
Common synthetic strategies for creating substituted pyrazoles include:
Cyclocondensation reactions: This classic method involves the reaction of a 1,3-dicarbonyl compound (or a related species) with a hydrazine (B178648) derivative. nih.govmdpi.com
[3+2] Cycloaddition reactions: This approach involves the reaction of a diazo compound with an alkyne. mdpi.com
Cross-coupling reactions: Halogenated pyrazoles are particularly valuable building blocks, as the halogen atom (such as bromine) can be replaced with a wide variety of other groups through palladium-catalyzed reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.orgnih.gov
The ability to introduce substituents at specific positions around the pyrazole ring is crucial for controlling the final molecule's properties. researchgate.net
Research Rationale and Focus on 5-(Cbz-amino)-4-bromo-1-methylpyrazole
The compound this compound is a prime example of a strategically designed synthetic intermediate. Each component of its structure serves a specific purpose, making it a valuable tool for organic chemists.
The Pyrazole Core: As discussed, this provides a stable and versatile scaffold.
The 1-Methyl Group: The methyl group at the N1 position prevents tautomerism, which can sometimes complicate reactions, and provides a fixed structural orientation.
The 4-Bromo Substituent: The bromine atom is an excellent "handle" for further chemical transformations. It can be readily replaced by other functional groups using powerful cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other carbon-based fragments. rsc.orgrsc.orgacs.org
The 5-(Cbz-amino) Group: The amino group at the 5-position is a key functional group, but it can be reactive under certain conditions. The carboxybenzyl (Cbz) group is a "protecting group" that temporarily masks the amine's reactivity. organic-chemistry.orgtotal-synthesis.com This protection allows other reactions to be carried out on the molecule without affecting the amino group. The Cbz group can then be removed under specific conditions to reveal the free amine, which can then be used in subsequent synthetic steps. organic-chemistry.orgtotal-synthesis.comacs.org
In essence, this compound is a highly functionalized building block, pre-loaded with features that allow for its efficient incorporation into more complex and potentially valuable molecules. Its design showcases a sophisticated understanding of modern synthetic strategy, combining a privileged scaffold with strategically placed and protected functional groups.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-bromo-2-methylpyrazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-16-11(10(13)7-14-16)15-12(17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGZJZTWAEUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Methodological Approaches for the Synthesis of 5 Cbz Amino 4 Bromo 1 Methylpyrazole
Strategies for the Formation of the Pyrazole (B372694) Heterocycle
The initial and most critical step is the construction of the pyrazole ring bearing an amino group at the C5 position. This is typically achieved through condensation reactions that form the five-membered ring from acyclic precursors.
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation of β-ketonitriles with hydrazine (B178648) derivatives. beilstein-journals.org This reaction proceeds through the initial formation of a hydrazone by the nucleophilic attack of the hydrazine on the ketone carbonyl group. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. beilstein-journals.org The use of substituted hydrazines, such as methylhydrazine, can in principle introduce the N1-methyl group directly, although this often leads to a mixture of regioisomers. nih.govbeilstein-journals.org
A general representation of this reaction is the condensation of a generic β-ketonitrile with a hydrazine:
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| β-Ketonitrile | Hydrazine | 5-Aminopyrazole |
To obtain the desired 5-(Cbz-amino) functionality, a post-cyclization protection step is generally favored. A 5-aminopyrazole intermediate would be reacted with benzyl chloroformate in the presence of a base to yield the Cbz-protected product. This approach avoids potential complications of carrying the Cbz group through the cyclization reaction.
[3+2] cycloaddition reactions offer an alternative and powerful strategy for the construction of the pyrazole ring. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of pyrazole synthesis, nitrile imines, often generated in situ from hydrazonoyl halides, can serve as the 1,3-dipole. These can react with various dipolarophiles, such as alkynes or activated alkenes, to form the pyrazole ring.
While versatile, directing this reaction to specifically yield a 5-aminopyrazole derivative requires careful selection of the starting materials. For instance, the cycloaddition of a nitrile imine with an enamine or a related nitrogen-containing dipolarophile could potentially lead to the desired substitution pattern. However, achieving the requisite Cbz-amino group directly at the C5 position through this method is less straightforward than the cyclocondensation approach and may require more complex starting materials.
Regioselective Introduction of the 1-Methyl Moiety
Once the 5-(Cbz-amino)pyrazole core is established, the next critical step is the regioselective introduction of the methyl group at the N1 position. The pyrazole ring contains two nitrogen atoms, and their alkylation can lead to a mixture of N1 and N2 isomers, which can be challenging to separate.
The direct methylation of a 5-(Cbz-amino)pyrazole with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base is a common approach. However, the regioselectivity of this reaction is highly dependent on the steric and electronic nature of the substituents on the pyrazole ring, as well as the reaction conditions. The bulky Cbz-amino group at the C5 position is expected to exert a significant steric influence, potentially directing the incoming methyl group to the less hindered N1 position.
Recent advancements in achieving high regioselectivity in pyrazole N-alkylation have highlighted the use of sterically demanding alkylating agents. For instance, α-halomethylsilanes have been employed as masked methylating reagents to achieve high N1 selectivity. nih.gov The bulky silyl group directs the initial alkylation to the N1 position, and a subsequent protodesilylation step reveals the N1-methyl group. nih.gov
| Reagent | Base | General Outcome |
| Methyl Iodide (CH₃I) | K₂CO₃, NaH | Mixture of N1 and N2 isomers |
| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Often provides better yields but can still lead to mixtures |
| (Chloromethyl)triisopropoxysilane | KHMDS, followed by TBAF | High N1-selectivity |
Site-Specific Bromination at the Pyrazole C4-Position
The final step in the synthesis of the target compound is the introduction of a bromine atom at the C4 position of the 1-methyl-5-(Cbz-amino)pyrazole. The pyrazole ring is an electron-rich aromatic system, and the C4 position is generally the most susceptible to electrophilic aromatic substitution.
The presence of the electron-donating 1-methyl and 5-(Cbz-amino) groups further activates the pyrazole ring towards electrophilic attack, making the C4-bromination a facile transformation. A variety of electrophilic brominating agents can be employed for this purpose.
N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the bromination of electron-rich heterocycles and is a common choice for the C4-bromination of pyrazoles. The reaction is typically carried out in a suitable solvent, such as dichloromethane (DCM) or acetonitrile (MeCN), at room temperature. Other brominating agents like bromine (Br₂) in acetic acid can also be used, but NBS is often preferred due to its ease of handling and higher selectivity.
The reaction conditions are generally mild, and the desired 4-bromo product can be obtained in high yield. The progress of the reaction can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
| Reagent | Solvent | Typical Conditions |
| N-Bromosuccinimide (NBS) | CH₂Cl₂, MeCN | Room Temperature |
| Bromine (Br₂) | Acetic Acid, CH₂Cl₂ | 0°C to Room Temperature |
| Dibromoisocyanuric acid (DBI) | CH₂Cl₂ | Room Temperature |
Directing Group Effects and Regiocontrol in Pyrazole Bromination
The selective introduction of a bromine atom at the C4 position of the 1-methyl-5-aminopyrazole precursor is a critical step governed by the electronic properties of the heterocyclic ring and its substituents. The pyrazole ring contains two distinct nitrogen atoms: the N1 nitrogen, which is substituted with a methyl group, is considered "pyrrole-like," while the N2 nitrogen is "pyridine-like" reddit.com. In electrophilic aromatic substitution reactions like bromination, the position of attack is determined by the combined directing effects of the substituents on the ring.
The 1-methyl group and the 5-amino group are both electron-donating groups that activate the pyrazole ring towards electrophilic attack. The amino group, in particular, is a powerful activating group. These groups direct incoming electrophiles to the C4 position, which is ortho to the amino group and meta to the pyridine-like nitrogen. Chemical halogenation of pyrazoles typically occurs first at the C4 position before proceeding to other positions mdpi.com. The concerted influence of the N1-methyl and C5-amino substituents strongly favors the formation of the 4-bromo isomer, ensuring high regioselectivity in the bromination step. Overcoming challenges related to selectivity is a cornerstone of modern heterocyclic synthesis nih.gov.
Electrochemical Methods for Pyrazole Halogenation
Conventional chemical halogenation often employs reagents like elemental bromine or N-bromosuccinimide, which can generate toxic waste mdpi.com. Electrochemical methods offer a greener and more efficient alternative for the halogenation of pyrazoles and other heterocycles mdpi.comrsc.orgresearchgate.net. These methods avoid the need for external chemical oxidants and can often be performed under milder conditions rsc.orgnih.gov.
The process, known as C-H anodic halogenation, typically involves the electrolysis of a solution containing the pyrazole substrate and a simple halide salt (e.g., sodium bromide) which serves as both the halogen source and the supporting electrolyte mdpi.comrsc.org. The halogenation proceeds through the electrochemical generation of a halogenating species at the anode mdpi.comnih.gov. For bromination, the bromide ion is oxidized to molecular bromine (Br₂), which then reacts with the activated pyrazole ring in a standard electrophilic substitution reaction nih.gov.
These reactions are often carried out in a divided or undivided electrochemical cell using a platinum or carbon-based anode mdpi.comrsc.org. The use of electrochemical methods provides a sustainable route for installing halogen atoms onto bioactive molecules rsc.org.
Table 1: Overview of Electrochemical Halogenation Conditions for Pyrazoles
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Halogen Source | Simple alkali metal halides | NaCl, KBr, NaI | mdpi.comnih.gov |
| Electrode Material | Anode where oxidation occurs | Platinum (Pt), Boron-Doped Diamond (BDD), Carbon | mdpi.comrsc.org |
| Cell Type | Divided or undivided beaker-type cell | Undivided cell for simplicity | mdpi.comrsc.org |
| Solvent System | Aqueous or mixed aqueous/organic | H₂O, H₂O–CHCl₃, H₂O-Ethyl Acetate | mdpi.comrsc.org |
| Mode of Electrolysis | Galvanostatic (constant current) | Controlled current density | mdpi.com |
Integration of the 5-(Cbz-amino) Functional Group
The introduction of the protected amino group at the C5 position is a foundational aspect of the synthesis, involving the initial formation of a 5-aminopyrazole precursor followed by the implementation of the benzyloxycarbonyl (Cbz) protecting group.
Introduction of the Amino Precursor at the Pyrazole C5-Position
The synthesis of 5-aminopyrazoles is a well-established field in heterocyclic chemistry, with these compounds serving as crucial precursors for a wide range of fused heterocyclic systems and biologically active molecules beilstein-journals.orgresearchgate.net. The most prevalent and robust method for constructing the 5-aminopyrazole core involves the condensation reaction between a β-ketonitrile and a substituted hydrazine beilstein-journals.orgnih.gov.
To obtain the 5-amino-1-methylpyrazole precursor, a suitable β-ketonitrile is reacted with methylhydrazine. The reaction mechanism proceeds in two stages:
Hydrazone Formation : The reaction begins with the nucleophilic attack of the terminal nitrogen of methylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate beilstein-journals.orgnih.gov.
Intramolecular Cyclization : The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group (cyano group), leading to ring closure. A subsequent tautomerization yields the stable aromatic 5-aminopyrazole ring beilstein-journals.orgnih.gov.
This synthetic strategy is highly versatile and allows for the preparation of a large number of substituted 5-aminopyrazoles in excellent yields beilstein-journals.orgnih.gov.
Implementation of the Benzyloxycarbonyl (Cbz) Protective Group
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry total-synthesis.commasterorganicchemistry.com. It effectively suppresses the nucleophilicity and basicity of the amino group, preventing it from participating in unwanted side reactions youtube.com. The Cbz group is valued for its stability under both basic and mild acidic conditions and its straightforward removal via catalytic hydrogenation masterorganicchemistry.comijacskros.comresearchgate.net.
Mechanistic Pathways of Cbz Protection
The protection of the 5-amino group as its Cbz-carbamate derivative is typically achieved through a nucleophilic acyl substitution reaction. The mechanism involves the attack of the nucleophilic 5-amino group on the highly electrophilic carbonyl carbon of a Cbz-donating reagent, such as benzyl chloroformate (Cbz-Cl) total-synthesis.com. This attack forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride). As the reaction liberates acid (HCl in the case of Cbz-Cl), a base is required to neutralize it and drive the reaction to completion total-synthesis.comyoutube.com.
Reagent Selection for Cbz Protection
The choice of reagent and reaction conditions is crucial for the efficient and clean introduction of the Cbz group. A variety of reagents and protocols have been developed for this purpose.
The most common and traditional method involves reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base ijacskros.comhighfine.com. Schotten-Baumann conditions, which utilize an aqueous base like sodium carbonate or sodium bicarbonate, are frequently employed total-synthesis.com. The reaction pH is typically maintained between 8 and 10 highfine.com. Alternatively, organic bases such as triethylamine or 4-(N,N-dimethylamino)pyridine (DMAP) can be used in anhydrous organic solvents ijacskros.com.
In addition to Cbz-Cl, other activated Cbz reagents can offer advantages depending on the substrate. These include dibenzyl dicarbonate (Cbz₂O) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which may provide greater selectivity or milder reaction conditions total-synthesis.com. In recent years, more environmentally benign protocols have been developed, utilizing water as the solvent, which is both inexpensive and eco-friendly ijacskros.com.
Table 2: Common Reagents and Conditions for N-Cbz Protection
| Reagent | Common Name(s) | Base | Solvent | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Benzyl Chloroformate | Cbz-Cl, Z-Cl | NaHCO₃, Na₂CO₃, Et₃N | THF/H₂O, Dichloromethane | The most common and cost-effective reagent. | total-synthesis.comijacskros.comhighfine.com |
| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu, Z-OSu | NaHCO₃, Organic bases | Acetonitrile, Dioxane | Less reactive than Cbz-Cl; can be more selective. | total-synthesis.com |
| Dibenzyl dicarbonate | Cbz₂O, (Cbz)₂O | DMAP (catalytic) | Dichloromethane, THF | Analogous to Boc₂O; byproducts are benzyl alcohol and CO₂. | total-synthesis.com |
| Benzyl 2,2,2-trichloroethyl carbonate | Cbz-OTce | Pyridine | Dichloromethane | Used for specific applications requiring different activation. |
Orthogonal Protection Strategies Involving Cbz
In the synthesis of complex molecules like 5-(Cbz-amino)-4-bromo-1-methylpyrazole, which contains multiple reactive sites, the use of protecting groups is essential to prevent unwanted side reactions. An orthogonal protection strategy is particularly valuable as it allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. This approach provides precise control over the sequence of synthetic transformations.
The benzyloxycarbonyl (Cbz or Z) group is a carbamate-based protecting group commonly used for amines. total-synthesis.comwikipedia.orgmasterorganicchemistry.com Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, it remains a cornerstone of modern organic synthesis. total-synthesis.comwikipedia.org The Cbz group is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. masterorganicchemistry.comyoutube.com
The primary advantage of the Cbz group lies in its unique deprotection condition: catalytic hydrogenation (e.g., H₂ over Pd-C). masterorganicchemistry.combachem.com This cleavage method is exceptionally mild and occurs at a neutral pH. This characteristic makes the Cbz group orthogonal to many other common protecting groups, particularly the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.commasterorganicchemistry.com This orthogonality is crucial in multistep syntheses where different functional groups must be unmasked at various stages. For instance, a molecule containing both a Cbz-protected amine and a Boc-protected amine can have the Boc group removed with acid (like trifluoroacetic acid) without affecting the Cbz group. masterorganicchemistry.com
Table 1: Comparison of Common Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Condition | Stability |
|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) | Stable to mild acids and bases |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |
In the context of synthesizing this compound, the Cbz group offers a robust method for masking the nucleophilicity of the 5-amino group while the pyrazole core is assembled or further modified. Its stability to conditions often used for pyrazole synthesis, such as cyclization or bromination, makes it a suitable choice.
Iii. Chemical Transformations and Mechanistic Insights of 5 Cbz Amino 4 Bromo 1 Methylpyrazole
Reactivity of the 4-Bromo Substituent in Synthetic Transformations
The bromine atom at the C4 position of the pyrazole (B372694) ring is a versatile handle for introducing molecular complexity. The C4 position on the pyrazole ring is generally the most nucleophilic, making direct halogenation a common strategy for introducing a reactive site. mdpi.com This bromo-substituent is amenable to both metal-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds and, under certain conditions, nucleophilic displacement.
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is one of the most widely used. nih.gov In the context of pyrazoles, 4-bromo derivatives serve as effective substrates for these transformations. mdpi.com The reaction involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govicmpp.ro
The general applicability of Suzuki-Miyaura coupling to brominated nitrogen-rich heterocycles, including pyrazoles, is well-established. nih.gov Studies on related 4-bromo aminopyrazole systems have demonstrated successful coupling with various boronic acids. researchgate.net For 5-(Cbz-amino)-4-bromo-1-methylpyrazole, the reaction would proceed by the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the C-C coupled product.
A key challenge in coupling reactions with substrates containing unprotected N-H groups, such as some pyrazoles or indazoles, is the potential for the acidic N-H group to inhibit the catalyst. nih.gov However, the N-methyl group in this compound circumvents this issue. The reaction conditions typically require a palladium source, a suitable ligand, a base, and a solvent system. Microwave-assisted protocols have been shown to accelerate these reactions significantly. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Component | Example Reagents/Conditions | Role | Citation |
|---|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂, XPhosPdG2 | Facilitates the oxidative addition/reductive elimination cycle | nih.gov |
| Ligand | PPh₃, XPhos | Stabilizes the palladium center and modulates its reactivity | nih.gov |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes acid formed | nih.govnih.gov |
| Solvent | Dioxane, often with water | Solubilizes reactants and catalyst complex | nih.govnih.gov |
| Energy Source | Conventional heating or microwave irradiation | Provides energy to overcome activation barriers | nih.gov |
This methodology allows for the direct installation of aryl, heteroaryl, or alkyl groups at the C4 position, demonstrating the significant synthetic potential of the 4-bromo substituent.
While metal-catalyzed reactions are predominant, the bromine atom on the pyrazole ring can also participate in nucleophilic substitution reactions. The pyrazole ring has a moderate π-excessive character, which generally disfavors nucleophilic aromatic substitution. mdpi.com However, the presence of electron-withdrawing groups can render the ring more susceptible to nucleophilic attack. smolecule.com The pyridine-like nitrogen at position 2 contributes to electron deficiency at adjacent carbons. smolecule.com
In related 4-bromo-1-methyl-1H-pyrazole systems, the bromine at C4 acts as a potential leaving group for nucleophilic substitution. smolecule.com The mechanism typically follows an addition-elimination pathway, where the formation of an anionic intermediate is stabilized by the electron-withdrawing effects of the ring nitrogen atoms. smolecule.com For this compound, the electronic impact of the Cbz-amino group at the C5 position would influence the feasibility and rate of such reactions. While direct nucleophilic displacement of the 4-bromo group can be challenging, it remains a potential pathway for introducing heteroatom nucleophiles under appropriate conditions.
Deprotection and Further Functionalization of the 5-(Cbz-amino) Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its general stability and the variety of methods available for its removal. tdcommons.orgtaylorfrancis.com Cleavage of the Cbz group from this compound unmasks the primary amine, providing a reactive site for further functionalization, such as acylation, alkylation, or participation in coupling reactions to build more complex heterocyclic systems.
The choice of deprotection method is critical, especially given the presence of the 4-bromo substituent, which can be sensitive to certain reductive conditions.
The most common method for Cbz group cleavage is catalytic hydrogenolysis. scientificupdate.com This reaction is typically carried out using a palladium catalyst, often 5% or 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. taylorfrancis.comtotal-synthesis.comnih.gov The mechanism involves the cleavage of the benzylic C-O bond, which forms an unstable carbamic acid intermediate that spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene. taylorfrancis.comtotal-synthesis.com
Table 2: Standard Conditions for Cbz Deprotection via Hydrogenolysis
| Component | Example Reagents/Conditions | Purpose | Citation |
|---|---|---|---|
| Catalyst | 5% or 10% Pd/C | Heterogeneous catalyst for hydrogenation | taylorfrancis.comtotal-synthesis.com |
| Hydrogen Source | H₂ gas (atmospheric or higher pressure), Ammonium formate | Reductant | total-synthesis.comresearchgate.net |
| Solvent | Methanol (MeOH), Ethanol (EtOH), Isopropanol (iPrOH) | Dissolves the substrate | total-synthesis.comresearchgate.net |
| Temperature | Room temperature to 60 °C | Reaction temperature | total-synthesis.com |
A significant drawback of this method for a substrate like this compound is the potential for competitive dehalogenation. Aryl bromides are susceptible to reduction under hydrogenolysis conditions, which would lead to the undesired formation of the debrominated pyrazole. scientificupdate.com Therefore, while hydrogenolysis is a primary strategy for Cbz removal, it must be employed with caution, often requiring careful monitoring and optimization to achieve selective deprotection without loss of the bromine atom. scientificupdate.com Transfer hydrogenation, using a hydrogen donor like ammonium formate instead of H₂ gas, can sometimes offer milder conditions. researchgate.net
Given the potential for dehalogenation with standard hydrogenolysis, alternative chemical methods for Cbz deprotection are highly valuable. These methods avoid the use of molecular hydrogen and palladium catalysts.
Acid-Mediated Deprotection: Strong acids can cleave the Cbz group. Reagents such as isopropanol hydrochloride (IPA·HCl) or HCl in organic solvents have been used effectively. tdcommons.org These protocols are metal-free, operationally simple, and scalable, making them attractive alternatives. tdcommons.org Aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has also been reported to effectively deprotect N-Cbz groups while tolerating other reducible functionalities. organic-chemistry.org
Nucleophilic Cleavage: A method involving nucleophilic attack at the benzylic carbon of the Cbz group has been developed, which is particularly useful for substrates with sensitive functional groups like aryl halides. scientificupdate.com Using a thiol nucleophile, such as 2-mercaptoethanol in the presence of a base, can effect Cbz cleavage via an Sₙ2 mechanism, which is compatible with the bromo-substituent. scientificupdate.comorganic-chemistry.org
Deprotection with Low-Carbon Alcohols: A novel and mild method for Cbz removal from N-heterocycles, including pyrazoles, involves using low-carbon alcohols like methanol or ethanol as the deprotecting reagent. epa.goveurekaselect.comresearchgate.net This approach is simple, effective for certain heterocyclic compounds, and proceeds without affecting other functional groups on the molecule. epa.goveurekaselect.com
Table 3: Comparison of Alternative Cbz Deprotection Methods
| Method | Key Reagents | Advantages | Potential Issues | Citation |
|---|---|---|---|---|
| Acid-Mediated | HCl in organic solvent, AlCl₃/HFIP | Metal-free, scalable, compatible with reducible groups | Harsh conditions may not be suitable for all substrates | tdcommons.orgorganic-chemistry.org |
| Nucleophilic Cleavage | 2-Mercaptoethanol/Base | Mild, compatible with aryl halides | Nucleophile may react with other electrophilic sites | scientificupdate.comorganic-chemistry.org |
| Alcohol-Mediated | Methanol, Ethanol | Very mild, simple, selective for some heterocycles | Substrate scope may be limited | epa.goveurekaselect.comresearchgate.net |
These alternative strategies provide a robust toolkit for the selective deprotection of the Cbz group in this compound, enabling subsequent functionalization of the resulting 5-amino-4-bromo-1-methylpyrazole.
Subsequent Derivatization of the Free 5-Amino Pyrazole
Once the Cbz group is removed from this compound, the resulting free amine, 5-amino-4-bromo-1-methylpyrazole, becomes available for a wide array of chemical transformations. 5-Aminopyrazoles are versatile polyfunctional compounds, possessing several nucleophilic sites: the exocyclic 5-NH2 group, the N1-nitrogen (in N-unsubstituted pyrazoles), and the C4-carbon. nih.gov In this specific molecule, the N1 position is already substituted with a methyl group. The primary reactive sites are therefore the 5-amino group and, to a lesser extent, the C4-carbon, which is already brominated.
The 5-amino group is a potent nucleophile and can readily react with various electrophiles. This reactivity is the foundation for constructing a diverse range of fused heterocyclic systems, which are of significant interest in medicinal chemistry. scirp.orgnih.gov Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Cyclization Reactions: Condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazolo[3,4-d]pyrimidines. scirp.org
Reaction with Isocyanates and Isothiocyanates: These reactions produce urea and thiourea derivatives, which can subsequently be cyclized to form fused systems like pyrazolo[1,5-a] total-synthesis.comacs.orgtaylorfrancis.comtriazines. nih.govnih.gov
Diazotization: The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate. nih.govacs.org This intermediate can then undergo Sandmeyer-type reactions to introduce a variety of substituents (e.g., halides, cyano) or be used in coupling reactions. nih.govacs.org
The presence of the bromo substituent at the C4 position offers further opportunities for derivatization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig (for C-N bond formation) couplings. These reactions would typically be performed after derivatizing the amino group to avoid interference. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, enabling the synthesis of complex, fully substituted pyrazole scaffolds. nih.gov
Intrinsic Reactivity of the Pyrazole Ring System
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered an electron-rich aromatic system. The reactivity of the pyrazole ring in electrophilic substitution reactions is greater than that of benzene but less than that of pyrrole. imperial.ac.uk Theoretical calculations and experimental evidence consistently show that electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. quora.commdpi.comrrbdavc.org This regioselectivity is attributed to the electronic distribution within the ring, where the C4 position has the highest electron density and its substitution proceeds through a more stable cationic intermediate (Wheland intermediate) compared to attack at C3 or C5. rrbdavc.orgreddit.com
Influence of Substituents (Cbz-amino, Bromo, Methyl) on Electrophilic Substitution Patterns
The intrinsic reactivity of the pyrazole ring is significantly modulated by the electronic properties of its substituents. In this compound, the directing effects of three different groups must be considered to predict the outcome of further electrophilic substitutions.
1-Methyl Group: The methyl group at the N1 position is a weak electron-donating group through an inductive effect (+I). It generally increases the electron density of the ring, making it more susceptible to electrophilic attack compared to an N-unsubstituted pyrazole.
5-(Cbz-amino) Group: The amino group at C5 is a powerful electron-donating group through resonance (+M effect), significantly activating the pyrazole ring towards electrophilic substitution. Although protected as a carbamate, the nitrogen lone pair can still participate in resonance, directing incoming electrophiles to the ortho and para positions. In the pyrazole ring, this activating effect would strongly enhance the nucleophilicity of the C4 position. However, since the C4 position is already occupied by a bromine atom, this strong activating effect is somewhat muted in terms of directing a new substituent.
Table 2: Electronic Effects of Substituents on the Pyrazole Ring This table is interactive and can be sorted by clicking on the column headers.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|---|
| -CH₃ | N1 | +I (Donating) | N/A | Weak Activation |
| -NH-Cbz | C5 | -I (Withdrawing) | +M (Donating) | Strong Activation |
| -Br | C4 | -I (Withdrawing) | +M (Donating) | Deactivation |
Mechanistic Studies of Reaction Pathways
Investigations into Pyrazole Bromination Mechanisms
The bromination of pyrazoles typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. cdnsciencepub.com The reaction involves the attack of an electrophilic bromine species (e.g., Br₂ polarized by a Lewis acid, or Br⁺) on the electron-rich C4 position of the pyrazole ring. researchgate.netresearchgate.net This attack forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. reddit.com In the final step, a proton is abstracted from the C4 position by a base, restoring the aromaticity of the ring and yielding the 4-bromo-pyrazole product.
For a substituted pyrazole, the regioselectivity is governed by the existing substituents. The synthesis of 4-bromo-pyrazoles is often a key step for introducing further diversity via cross-coupling reactions. nih.gov In the synthesis of the parent compound for this article, bromination would likely occur on a 5-(Cbz-amino)-1-methylpyrazole precursor. The powerful activating and C4-directing effect of the 5-amino group would ensure that bromination occurs exclusively at the C4 position. The reaction conditions can vary, from using molecular bromine in solvents like chloroform or acetic acid to employing reagents like N-bromosuccinimide (NBS). cdnsciencepub.com In strongly acidic media, the pyrazole nitrogen can be protonated, which deactivates the ring towards electrophilic attack. Under such conditions, substitution may be directed to other parts of the molecule if available, such as an N-phenyl substituent. cdnsciencepub.com
Mechanistic Analysis of Cbz Protection/Deprotection
Cbz Protection: The protection of an amine with the Cbz group involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com The mechanism is a nucleophilic acyl substitution. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com This forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the base (e.g., a carbonate or an organic base) neutralizes the generated HCl, driving the reaction to completion and forming the stable carbamate product. total-synthesis.com
Cbz Deprotection: The most common deprotection method, catalytic hydrogenolysis, proceeds via a distinct two-step mechanism. taylorfrancis.com
Hydrogenolysis: The first step is the palladium-catalyzed cleavage of the benzyl-oxygen bond by hydrogen (H₂). total-synthesis.comtaylorfrancis.com This reduction releases toluene and forms a transient carbamic acid intermediate.
Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decomposes. taylorfrancis.com It rapidly loses carbon dioxide (decarboxylation) to yield the free, deprotected amine. masterorganicchemistry.com
This entire process is efficient and clean, with the byproducts being toluene and carbon dioxide, which are easily removed from the reaction mixture. taylorfrancis.com
Computational Chemistry and Theoretical Approaches to Reactivity
Computational chemistry provides a powerful lens through which the reactivity and electronic structure of this compound can be understood at a molecular level. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles and methodologies are well-established for pyrazole derivatives. eurasianjournals.comeurasianjournals.com Theoretical approaches, particularly those rooted in quantum mechanics, offer profound insights into reaction mechanisms, stability of intermediates, and the prediction of molecular properties that govern chemical transformations. eurasianjournals.com
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for organic molecules, balancing accuracy with computational cost. eurasianjournals.comnih.gov For this compound, DFT calculations could be employed to model its geometric and electronic properties. Key parameters such as bond lengths, bond angles, and dihedral angles can be optimized to find the lowest energy conformation of the molecule. This information is crucial for understanding how the molecule's three-dimensional shape influences its interactions with other reagents.
Furthermore, DFT enables the calculation of the distribution of electron density, which is fundamental to predicting reactivity. The generation of molecular electrostatic potential (MEP) maps, for instance, can visually identify the electron-rich and electron-deficient regions of the molecule. For this compound, one would anticipate a high electron density around the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the Cbz protecting group, suggesting these are likely sites for electrophilic attack. Conversely, regions near hydrogen atoms would be more electron-deficient.
Frontier Molecular Orbital (FMO) theory is another critical tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and localization of the HOMO indicate the ability of a molecule to donate electrons (nucleophilicity), while the energy and localization of the LUMO indicate its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the pyrazole ring and the amino group, while the LUMO may be distributed across the Cbz group and the carbon-bromine bond. A hypothetical representation of FMO analysis is presented in the table below.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability and lower reactivity. |
Theoretical studies can also provide detailed mechanistic insights into the chemical transformations of this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for the prediction of the most favorable reaction mechanism. For instance, in a nucleophilic aromatic substitution reaction at the C4 position, computational modeling could determine whether the reaction proceeds through a concerted or a stepwise mechanism.
The table below illustrates the type of data that could be generated from a computational study of a hypothetical reaction, such as a Suzuki coupling at the C4 position.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|
| Oxidative Addition | 15.2 | The initial step where the palladium catalyst inserts into the C-Br bond. |
| Transmetalation | 12.5 | The transfer of the organic group from the boronic acid to the palladium catalyst. |
| Reductive Elimination | 8.7 | The final step where the new C-C bond is formed and the product is released from the catalyst. |
In addition to DFT, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. eurasianjournals.com This can be particularly useful for understanding its conformational flexibility and its interactions with solvent molecules, which can significantly influence reactivity. eurasianjournals.com
Iv. Strategic Applications of 5 Cbz Amino 4 Bromo 1 Methylpyrazole As a Synthetic Synthon
Precursor in the Construction of Advanced Heterocyclic Structures
The unique arrangement of reactive sites on the 5-(Cbz-amino)-4-bromo-1-methylpyrazole scaffold makes it an ideal precursor for the synthesis of more complex heterocyclic systems. The presence of the protected amino group and the adjacent bromo-substituent, along with the inherent reactivity of the pyrazole (B372694) ring, provides multiple avenues for elaboration into both fused and highly substituted pyrazole-based structures.
The 5-aminopyrazole moiety is a well-established synthon for the construction of fused pyrazoloazines, which are heterocyclic systems of significant interest in medicinal chemistry due to their structural resemblance to purine bases found in DNA and RNA. nih.gov The general strategy involves the condensation of the 5-aminopyrazole core with various bielectrophilic reagents, leading to the formation of fused ring systems such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. nih.gov
After deprotection of the Cbz group to reveal the free 5-amino-4-bromo-1-methylpyrazole, the amino group can act as a nucleophile to react with a variety of 1,3-dielectrophiles to form a new six-membered ring fused to the pyrazole core. For instance, reaction with β-diketones can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov Similarly, condensation with β-ketoesters or malonic acid derivatives can yield pyrazolo[3,4-d]pyrimidinones. The specific nature of the fused system can be tailored by the choice of the cyclizing partner.
Table 1: Examples of Fused Heterocycles from 5-Aminopyrazole Precursors
| 5-Aminopyrazole Reactant | Bielectrophilic Partner | Fused Heterocycle Product | Reference |
|---|---|---|---|
| 5-amino-1H-pyrazole | Trifluoromethyl-β-diketones | Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-amino-1H-pyrazole | β-Ketonitrile and β-diketone | Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-aminopyrazole | Enaminone | Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-aminopyrazole | Maleimides | Pyrazolo[3,4-b]pyridine | nih.gov |
The bromine atom at the C4 position of this compound is a key feature that allows for the synthesis of a wide variety of multisubstituted pyrazole architectures through transition metal-catalyzed cross-coupling reactions. This approach enables the introduction of carbon- and nitrogen-based substituents at a specific position on the pyrazole ring, providing a powerful tool for generating chemical diversity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds. The 4-bromopyrazole can be coupled with a wide range of aryl- or vinyl-boronic acids or their esters to introduce corresponding substituents at the C4 position. This reaction is generally tolerant of various functional groups, making it a versatile tool for late-stage functionalization. researchgate.net
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties at the C4 position through a palladium- and copper-co-catalyzed coupling with terminal alkynes. researchgate.netnih.gov The resulting 4-alkynylpyrazoles are themselves versatile intermediates that can be further elaborated, for example, through cycloaddition reactions to form triazoles. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C4 position. nih.gov This reaction provides direct access to 4-aminopyrazole derivatives, which are prevalent scaffolds in bioactive molecules. nih.gov
Table 2: Cross-Coupling Reactions on 4-Bromopyrazole Scaffolds
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | 4-Arylpyrazole | researchgate.net |
| Sonogashira | Terminal alkynes | Pd/Cu catalysts | 4-Alkynylpyrazole | researchgate.netnih.gov |
| Buchwald-Hartwig | Aryl- or alkylamines | Pd(dba)₂ / tBuDavePhos | 4-Aminopyrazole | nih.gov |
Role in the Design and Synthesis of Chemically Diverse Molecules
The strategic placement of orthogonal functional groups—the Cbz-protected amine and the bromo substituent—on the 1-methylpyrazole core makes this compound a highly valuable intermediate in the synthesis of complex organic molecules. The ability to selectively manipulate these functional groups allows for a stepwise and controlled construction of target molecules with a high degree of chemical diversity.
The pyrazole scaffold is a privileged structure in medicinal chemistry, and derivatives of 5-aminopyrazole are key intermediates in the synthesis of a multitude of biologically active compounds, particularly kinase inhibitors. acs.orged.ac.uk Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.org
The general strategy for utilizing this compound in this context often involves an initial cross-coupling reaction at the C4 position to install a key fragment of the target molecule. This is followed by deprotection of the Cbz group to reveal the 5-amino group, which can then be further functionalized, for example, by acylation or by participating in the formation of another heterocyclic ring. This sequential functionalization allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and other drug-like properties. The use of carbamates, such as the Cbz group, is a common strategy in drug design and medicinal chemistry to protect amine functionalities during synthetic sequences. acs.org
For instance, the synthesis of certain c-Jun N-terminal kinase (JNK) inhibitors has been reported starting from pyrazole-based scaffolds. researchgate.net While the specific use of this compound is not explicitly detailed in all public literature, the synthetic strategies employed for analogous pyrazole-based kinase inhibitors highlight the importance of having distinct points for diversification, such as the C4 and C5 positions of the pyrazole ring.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate |
| Pyrazolopyridine |
| Pyrazolopyrimidine |
| Pyrazolotriazine |
| Pyrazolo[3,4-b]pyridine |
| Pyrazolo[3,4-d]pyrimidinone |
| 4-Arylpyrazole |
| 4-Alkynylpyrazole |
V. Advanced Analytical Characterization Methodologies in Chemical Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable tools for probing the molecular structure of compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their functional groups and atomic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(Cbz-amino)-4-bromo-1-methylpyrazole, both ¹H and ¹³C NMR spectroscopy would be employed.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) in a ¹H NMR spectrum would correspond to the protons of the methyl group, the pyrazole (B372694) ring, the Cbz protecting group's methylene and phenyl moieties, and the amine proton.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, confirming the presence of the pyrazole ring, the methyl group, the carbonyl group, and the aromatic rings of the Cbz group.
| ¹H NMR (Predicted) Data for this compound | |
| Proton Type | Expected Chemical Shift (ppm) |
| Methyl (N-CH₃) | 3.5 - 4.0 |
| Pyrazole-H | 7.5 - 8.0 |
| Methylene (CH₂) | 5.0 - 5.5 |
| Phenyl (C₆H₅) | 7.0 - 7.5 |
| Amine (NH) | 8.0 - 9.0 |
| ¹³C NMR (Predicted) Data for this compound | |
| Carbon Type | Expected Chemical Shift (ppm) |
| Methyl (N-CH₃) | 35 - 40 |
| Pyrazole-C (C-Br) | 90 - 100 |
| Pyrazole-C (C-N) | 130 - 140 |
| Pyrazole-C (C-C) | 140 - 150 |
| Methylene (CH₂) | 65 - 70 |
| Phenyl (C₆H₅) | 125 - 140 |
| Carbonyl (C=O) | 150 - 160 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and exact mass of a molecule. For this compound, HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula (C₁₂H₁₁BrN₄O₂). The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), would further corroborate the presence of bromine in the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups within its structure. Key expected vibrational frequencies include the N-H stretch of the amine, the C=O stretch of the carbamate, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the phenyl and pyrazole rings.
| IR Spectroscopy (Predicted) Data for this compound | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Carbamate) | 1700 - 1750 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Br Stretch | 500 - 600 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound. For this compound, a reversed-phase HPLC method would typically be developed. This would involve using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). The compound would elute at a specific retention time, and its purity would be assessed by the area percentage of its corresponding peak in the chromatogram. A high purity sample would show a single major peak.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the connectivity established by NMR and provide unparalleled detail about the molecule's spatial conformation.
Vi. Future Perspectives in the Academic Research of 5 Cbz Amino 4 Bromo 1 Methylpyrazole
Exploration of Novel Reactivity and Functionalization Pathways
The bromine atom at the 4-position and the carbobenzyloxy (Cbz) protected amine at the 5-position of the pyrazole (B372694) ring serve as key functional handles for a variety of chemical transformations. Future research is expected to focus on leveraging these sites for the synthesis of a diverse library of novel pyrazole derivatives.
Cross-Coupling Reactions: The bromo-substituent is an ideal candidate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds researchgate.netresearchgate.netbeilstein-journals.orgnih.govnih.gov. The exploration of reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with 5-(Cbz-amino)-4-bromo-1-methylpyrazole could lead to a wide array of functionalized products researchgate.netresearchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netwikipedia.orgyoutube.comlibretexts.org.
Suzuki-Miyaura Coupling: This reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position by coupling with the corresponding boronic acids or esters researchgate.netresearchgate.netnih.govnih.govrsc.org. This would allow for the synthesis of compounds with extended π-systems, which could have interesting photophysical properties.
Buchwald-Hartwig Amination: The C-N coupling of various primary and secondary amines, anilines, or N-heterocycles at the 4-position would yield a range of 4-amino-pyrazole derivatives wikipedia.orgresearchgate.netnih.govresearchgate.netnih.gov. These products could serve as valuable intermediates for the synthesis of biologically active compounds.
Sonogashira Coupling: The introduction of alkyne moieties via Sonogashira coupling would provide access to pyrazoles with linear, rigid substituents organic-chemistry.orgresearchgate.netwikipedia.orglibretexts.orgsoton.ac.uk. These alkynylated pyrazoles could be further functionalized through click chemistry or used as building blocks for more complex architectures.
Heck Reaction: The reaction with alkenes would lead to the formation of 4-vinylpyrazole derivatives, which are versatile monomers for polymerization and can undergo further chemical transformations wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netnih.govlibretexts.org.
The Cbz-protecting group on the amino function can be readily removed under standard hydrogenolysis conditions, revealing the free amine. This primary amine can then serve as a nucleophile or a directing group for further functionalization, opening up another dimension of chemical space to be explored.
A summary of potential cross-coupling reactions for the functionalization of this compound is presented in the table below.
| Cross-Coupling Reaction | Coupling Partner | Potential Product Functional Group |
| Suzuki-Miyaura | Aryl/Heteroaryl/Vinyl Boronic Acids | Aryl/Heteroaryl/Vinyl |
| Buchwald-Hartwig | Amines/Anilines/N-Heterocycles | Amino/Anilino/N-Heterocycle |
| Sonogashira | Terminal Alkynes | Alkynyl |
| Heck | Alkenes | Vinyl |
Table 1: Potential Cross-Coupling Reactions for Functionalization.
Development of Environmentally Benign Synthetic Protocols
The increasing demand for sustainable chemical processes necessitates the development of green synthetic methods for the preparation and functionalization of this compound and its derivatives researchgate.netnih.govrsc.orgresearchgate.netnih.gov. Future research will likely focus on minimizing the environmental impact of these syntheses through several key strategies.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids is a key aspect of green chemistry researchgate.net. The development of aqueous synthetic routes for pyrazoles is an active area of research researchgate.netnih.gov.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or ultrasound irradiation can often lead to shorter reaction times and higher yields compared to conventional heating methods researchgate.netnih.gov.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, is a fundamental principle of green chemistry.
The table below outlines potential green chemistry approaches for the synthesis and functionalization of the target compound.
| Green Chemistry Approach | Description |
| Aqueous Synthesis | Utilizing water as the reaction solvent to reduce the use of volatile organic compounds researchgate.netnih.gov. |
| Heterogeneous Catalysis | Employing solid-supported catalysts for easy separation and recycling, minimizing metal contamination in products researchgate.net. |
| Microwave/Ultrasound | Using alternative energy sources to accelerate reactions and improve energy efficiency researchgate.netnih.gov. |
| Multi-component Reactions | Designing one-pot reactions where multiple starting materials react to form a complex product, reducing the number of synthetic steps and waste generation. |
Table 2: Environmentally Benign Synthetic Strategies.
Potential for Application in Materials Science and Catalysis
The versatile structure of this compound and its derivatives suggests their potential utility in the fields of materials science and catalysis.
Materials Science: Pyrazole-containing molecules have been incorporated into various materials, including polymers and metal-organic frameworks (MOFs) digitellinc.comacs.orgacs.orgnih.govresearchgate.netnih.govbohrium.com.
Polymers: Functionalized pyrazoles can be used as monomers for the synthesis of novel polymers with tailored properties acs.orgacs.orgresearchgate.netbohrium.com. For instance, vinyl-substituted pyrazoles derived from Heck reactions could be polymerized to create materials with potential applications in electronics or as specialty coatings nih.gov.
Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands to coordinate with metal ions, forming porous MOFs researchgate.netdigitellinc.comnih.govnih.govacs.org. These materials have shown promise in gas storage, separation, and catalysis. The functional groups on the pyrazole ring can be used to tune the properties of the resulting MOF.
Catalysis: Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry and homogeneous catalysis nih.govrsc.orgnih.govrsc.orgscispace.com.
Ligand Design: The nitrogen atoms of the pyrazole ring can chelate to a variety of transition metals, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting metal complex nih.govrsc.orgnih.govrsc.orgscispace.com. This allows for the rational design of catalysts for specific organic transformations.
Homogeneous Catalysis: Pyrazole-ligated metal complexes have been shown to be effective catalysts for a range of reactions, including oxidation, hydrogenation, and cross-coupling reactions nih.govrsc.orgnih.gov. The development of novel pyrazole-based ligands derived from this compound could lead to catalysts with enhanced activity and selectivity.
The table below summarizes the potential applications in these fields.
| Application Area | Potential Role of this compound Derivatives |
| Materials Science | |
| Polymers | Monomers for the synthesis of functional polymers acs.orgacs.orgresearchgate.netbohrium.com. |
| Metal-Organic Frameworks | Building blocks for the construction of porous materials for gas storage and separation researchgate.netdigitellinc.comnih.govnih.govacs.org. |
| Catalysis | |
| Ligand Synthesis | Precursors for novel ligands with tunable steric and electronic properties nih.govrsc.orgnih.govrsc.orgscispace.com. |
| Homogeneous Catalysis | Components of catalytically active metal complexes for various organic transformations nih.govrsc.orgnih.gov. |
Table 3: Potential Applications in Materials Science and Catalysis.
Q & A
Q. What are the common synthetic routes for 5-(Cbz-amino)-4-bromo-1-methylpyrazole?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization. Key steps include:
- Cyclization : Ethyl acetoacetate reacts with substituted hydrazines (e.g., methylhydrazine) to form the pyrazole core .
- Bromination : Electrophilic substitution or directed ortho-bromination introduces the bromine atom at the 4-position, as seen in analogous 4-bromo-pyrazole syntheses .
- Cbz Protection : The amino group is protected using carbobenzyloxy (Cbz) chloride under basic conditions (e.g., NaHCO₃/DCM), a method validated for similar piperidine derivatives .
- Purification : Column chromatography or recrystallization ensures purity, with yields often >80% under optimized conditions .
Q. How is the structure of this compound confirmed?
Multimodal characterization is critical:
- NMR :
- HRMS : Exact mass matches the molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₄BrN₃O₂: ~340.02) .
- X-ray crystallography : Resolves bond lengths/angles, as demonstrated for structurally related 5-acyloxypyrazoles .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the Cbz group in pyrazole derivatives?
Optimization focuses on solvent polarity , base selection , and temperature :
- Solvent : Dichloromethane (DCM) or THF minimizes side reactions, as polar aprotic solvents stabilize intermediates .
- Base : Triethylamine or NaHCO₃ enhances nucleophilicity of the amino group, improving Cbz coupling efficiency .
- Temperature : Room temperature (20–25°C) prevents decomposition, while prolonged reaction times (12–24 hrs) ensure completion .
Contradictions : Some protocols report higher yields with DMAP catalysis, but this may complicate purification due to byproduct formation .
Q. What are the challenges in interpreting NMR spectra of brominated pyrazoles?
Key challenges include:
- Spin-spin coupling : The bromine atom’s quadrupolar moment can broaden signals, complicating integration. For example, the 4-bromo substituent deshields adjacent protons, shifting H-3 and H-5 resonances downfield .
- Rotamer effects : The Cbz group’s rotation creates diastereotopic protons, splitting signals into multiplets. Deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) resolve ambiguities .
- Solvent artifacts : Residual DMSO in DMSO-d₆ may obscure peaks at δ ~2.5 ppm; rigorous drying is essential .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The 4-bromo group enables transition-metal-catalyzed couplings , such as:
- Suzuki-Miyaura : Coupling with arylboronic acids to form biarylpyrazoles, leveraging Pd(PPh₃)₄ or XPhos precatalysts .
- Buchwald-Hartwig amination : Substitution with amines using Pd₂(dba)₃/Xantphos, though steric hindrance from the Cbz group may reduce yields .
Mechanistic insight : Bromine’s electronegativity activates the pyrazole ring toward oxidative addition, but competing protodebromination can occur under harsh conditions (e.g., high temperature) .
Q. What strategies mitigate contradictions in biological activity data for pyrazole derivatives?
- Dose-response studies : Resolve discrepancies by testing multiple concentrations (e.g., 1 nM–100 µM) to establish IC₅₀ values .
- Structural analogs : Compare with 5-(4-bromophenyl)-1-methylpyrazole derivatives to isolate the Cbz-amino group’s contribution .
- Assay validation : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm binding affinity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
